Dimethyl 2-(cyclopropylmethyl)malonate

Vue d'ensemble

Description

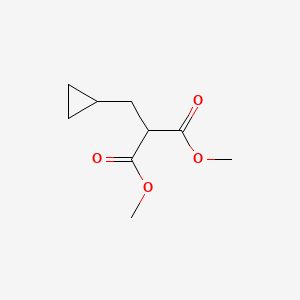

Dimethyl 2-(cyclopropylmethyl)malonate is a versatile chemical compound with the molecular formula C10H16O4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a cyclopropylmethyl group and two methoxycarbonyl groups. This compound is widely used in organic synthesis, drug discovery, and catalysis due to its unique structural properties.

Mécanisme D'action

Mode of Action

. This property could potentially influence the interaction of Dimethyl 2-(cyclopropylmethyl)malonate with its targets.

Biochemical Pathways

Malonate, a three-carbon dicarboxylic acid, is known to play an important role in symbiotic nitrogen metabolism and brain development . As a derivative of malonate, this compound might influence similar biochemical pathways.

Result of Action

. It’s possible that this compound might have similar effects.

Analyse Biochimique

Biochemical Properties

Dimethyl 2-(cyclopropylmethyl)malonate is a diester derivative of malonic acid . It is a common reagent for organic synthesis used, for example, as a precursor for barbituric acid . It is also used in the malonic ester synthesis . It can be synthesized from dimethoxymethane and carbon monoxide .

Cellular Effects

This compound has shown to have significant effects on various types of cells. For instance, it has been found to reduce cardiac ischemia–reperfusion (IR) injury . In another study, it was found that Dimethyl malonate could reduce reactive oxygen species and regulate microglia to protect ischemic brain .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle . This inhibition reduces the production of reactive oxygen species, thereby reducing cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have significant temporal effects. For instance, it was found that a single infusion of this compound upon reperfusion gave a significant cardioprotective effect, with preserved ejection fraction and less collagen deposition .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a rat model during advancing type 2 diabetes, different concentrations of this compound had variable effects on infarct size reduction depending on the presence and the stage of diabetes .

Metabolic Pathways

This compound is involved in the citric acid cycle, where it inhibits the enzyme succinate dehydrogenase . This inhibition disrupts the normal flow of the cycle, leading to a reduction in the production of reactive oxygen species .

Subcellular Localization

The subcellular localization of this compound is likely to be in the mitochondria, given its role in inhibiting succinate dehydrogenase, an enzyme located in the mitochondrial matrix

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl 2-(cyclopropylmethyl)malonate can be synthesized through the alkylation of dimethyl malonate with cyclopropylmethyl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods

On an industrial scale, the synthesis of this compound involves similar alkylation reactions but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of environmentally benign solvents and reagents to minimize waste and improve yield .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl 2-(cyclopropylmethyl)malonate undergoes various chemical reactions, including:

Alkylation: The compound can be further alkylated at the methylene group between the ester functionalities.

Hydrolysis: Acidic or basic hydrolysis of the ester groups yields the corresponding malonic acid derivative.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form cyclopropylmethyl acetic acid.

Common Reagents and Conditions

Alkylation: Sodium ethoxide in ethanol, alkyl halides.

Hydrolysis: Aqueous acid or base.

Decarboxylation: Heat, typically in the presence of a catalyst.

Major Products

Alkylation: Substituted malonates.

Hydrolysis: Malonic acid derivatives.

Decarboxylation: Cyclopropylmethyl acetic acid.

Applications De Recherche Scientifique

Organic Synthesis

Dimethyl 2-(cyclopropylmethyl)malonate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Alkylation : Further alkylation at the methylene group between the ester functionalities.

- Hydrolysis : Acidic or basic hydrolysis yields malonic acid derivatives.

- Decarboxylation : Heating can lead to decarboxylation, producing cyclopropylmethyl acetic acid.

These reactions make it a valuable intermediate in synthesizing more complex organic molecules.

Drug Discovery

In pharmaceutical research, this compound is explored as an intermediate for developing active pharmaceutical ingredients. Its structural properties allow for modifications that can enhance biological activity or improve pharmacokinetic profiles. For example, it has been involved in synthesizing compounds with potential therapeutic effects against various diseases.

Catalysis

The compound is utilized in catalytic reactions to enhance reaction efficiency and selectivity. Its ability to form stable intermediates makes it suitable for use in asymmetric synthesis, where the goal is to produce a specific enantiomer of a compound. This application is particularly relevant in the synthesis of chiral drugs.

Case Study 1: Cardioprotective Effects

A study investigated the cardioprotective effects of this compound in a rat model of cardiac ischemia-reperfusion injury. The results indicated that administration of this compound significantly reduced myocardial infarct size and improved cardiac function post-reperfusion. The mechanism was linked to the inhibition of succinate dehydrogenase, which plays a critical role in energy metabolism during ischemic events.

Case Study 2: Diabetes Research

Another study focused on the effects of this compound on advancing type 2 diabetes in animal models. Different dosages were tested, revealing that lower concentrations effectively reduced infarct size and improved metabolic parameters. This highlights the compound's potential as a therapeutic agent in managing diabetic complications.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Building block for complex molecules; participates in alkylation, hydrolysis, decarboxylation | Used in synthesizing pharmaceuticals and fine chemicals |

| Drug Discovery | Intermediate for active pharmaceutical ingredients; enhances bioactivity | Investigated for therapeutic roles against various diseases |

| Catalysis | Improves efficiency and selectivity in chemical reactions | Employed in asymmetric synthesis for chiral drugs |

| Cardioprotective Effects | Reduces myocardial infarct size and improves cardiac function | Inhibition of succinate dehydrogenase demonstrated |

| Diabetes Management | Effects on metabolic parameters and infarct size reduction | Variable effects based on dosage tested |

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diethyl 2-(cyclopropylmethyl)malonate

- 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid

- 2-Acetamido-3-cyclopropylpropanoic acid

Uniqueness

Dimethyl 2-(cyclopropylmethyl)malonate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other malonate derivatives. Its cyclopropylmethyl group provides steric hindrance, influencing the compound’s reactivity and making it a valuable intermediate in organic synthesis .

Activité Biologique

Dimethyl 2-(cyclopropylmethyl)malonate is a compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is an ester derivative of dimethyl malonate, featuring a cyclopropylmethyl group. The presence of the cyclopropane ring can influence the compound's reactivity and biological interactions. Compounds with similar structures often exhibit significant biological properties, including anti-inflammatory and analgesic effects, which may be relevant for this compound as well.

Anti-Cancer Potential

Recent studies have highlighted the anti-cancer potential of compounds related to dimethyl malonate derivatives. For instance, cyclopropane-containing compounds have been evaluated for their efficacy against various cancer cell lines. A notable study assessed the effects of cyclopropane derivatives on colon cancer, lung cancer, breast cancer, melanoma, and leukemia cell lines, indicating promising results in inhibiting tumor growth . Although specific data on this compound is limited, its structural analogs suggest a potential for similar activity.

The biological activity of this compound may involve several mechanisms:

- Alkylation : The compound's structure allows it to act as an alkylating agent, which can interfere with DNA replication and repair mechanisms in cancer cells .

- Microtubule Stabilization : Similar compounds have been shown to stabilize microtubules, which is crucial for cell division. This stabilization can lead to apoptosis in rapidly dividing cells such as cancer cells .

- Enzyme Inhibition : Some derivatives may inhibit specific enzymes involved in metabolic pathways that are upregulated in cancerous tissues.

Case Studies and Research Findings

- Cyclopropane Derivatives in Cancer Therapy : A comprehensive study evaluated various cyclopropane derivatives against 56 different cancer cell lines. Results indicated that certain derivatives exhibited high inhibitory effects on cancer cell proliferation, suggesting that this compound could share similar properties .

- Synthesis and Biological Evaluation : Research focused on synthesizing dimethyl malonate derivatives has shown that modifications to the cyclopropane ring can significantly alter biological activity. For example, studies have demonstrated enhanced cytotoxicity against specific cancer types when substituents on the cyclopropane are varied .

- Comparative Studies : Comparative analyses between alkylating agents revealed that compounds with cyclopropyl groups had distinct profiles in terms of toxicity and efficacy against neoplasms. These findings suggest a nuanced understanding of how structural variations impact biological outcomes .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

dimethyl 2-(cyclopropylmethyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-12-8(10)7(9(11)13-2)5-6-3-4-6/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMOTFPGCNSWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.